molecular formula C12H15N3O5S B13855257 N,O-Diacetyllamivudine

N,O-Diacetyllamivudine

Cat. No.: B13855257
M. Wt: 313.33 g/mol
InChI Key: WTTHNEBZNGXQNW-WDEREUQCSA-N
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Description

N,O-Diacetyllamivudine is a derivative of lamivudine, a nucleoside analog reverse transcriptase inhibitor used primarily in the treatment of HIV and hepatitis B infections. This compound is characterized by the presence of acetyl groups attached to both the nitrogen and oxygen atoms of the lamivudine molecule, which can potentially alter its pharmacokinetic and pharmacodynamic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,O-Diacetyllamivudine typically involves the acetylation of lamivudine. This process can be carried out using acetic anhydride in the presence of a base such as pyridine. The reaction is usually conducted at room temperature, and the product is purified through recrystallization or chromatography .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the acetylation process. Additionally, the purification steps may involve more advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,O-Diacetyllamivudine can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield lamivudine.

    Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, similar compounds often undergo these reactions under appropriate conditions.

    Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4).

    Reduction: Reducing agents like sodium borohydride (NaBH4).

Major Products:

Scientific Research Applications

N,O-Diacetyllamivudine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,O-Diacetyllamivudine is similar to that of lamivudine. Once inside the body, the acetyl groups are likely hydrolyzed to release lamivudine, which is then phosphorylated to its active triphosphate form. This active form inhibits viral reverse transcriptase by incorporating into the viral DNA and causing chain termination, thereby preventing viral replication .

Comparison with Similar Compounds

    Lamivudine: The parent compound, used widely in antiviral therapy.

    Zidovudine: Another nucleoside analog reverse transcriptase inhibitor with a similar mechanism of action.

    Emtricitabine: A structurally similar compound with comparable antiviral properties.

Uniqueness: N,O-Diacetyllamivudine is unique due to the presence of acetyl groups, which can potentially enhance its stability and alter its pharmacokinetic profile compared to lamivudine. This modification may offer advantages in terms of drug delivery and efficacy .

Properties

Molecular Formula

C12H15N3O5S

Molecular Weight

313.33 g/mol

IUPAC Name

[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl acetate

InChI

InChI=1S/C12H15N3O5S/c1-7(16)13-9-3-4-15(12(18)14-9)10-6-21-11(20-10)5-19-8(2)17/h3-4,10-11H,5-6H2,1-2H3,(H,13,14,16,18)/t10-,11+/m0/s1

InChI Key

WTTHNEBZNGXQNW-WDEREUQCSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C

Canonical SMILES

CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C

Origin of Product

United States

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